2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate
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Overview
Description
2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate is an organic compound with the molecular formula C5H7NO4. It is a mono-constituent substance, meaning it consists of a single chemical entity. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate typically involves the reaction of ethyl prop-2-enoate with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment allows for efficient production with minimal waste. Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Butylcarbamoyl)oxy]ethyl prop-2-enoate
- 2-[(Isocyanatomethyl)carbamoyl]oxy)ethyl prop-2-enoate
- Hexadecyl prop-2-enoate
Uniqueness
2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of hydrophilicity and reactivity, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
60902-22-9 |
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Molecular Formula |
C6H9NO5 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
2-(hydroxycarbamoyloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C6H9NO5/c1-2-5(8)11-3-4-12-6(9)7-10/h2,10H,1,3-4H2,(H,7,9) |
InChI Key |
VLCJAZAEYSWJNH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC(=O)NO |
Origin of Product |
United States |
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